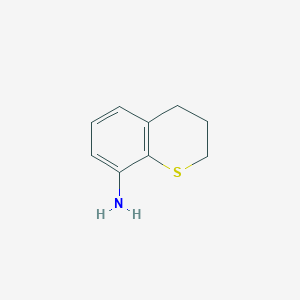

2H-1-Benzothiopyran-8-amine, 3,4-dihydro-

Description

BenchChem offers high-quality 2H-1-Benzothiopyran-8-amine, 3,4-dihydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-1-Benzothiopyran-8-amine, 3,4-dihydro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-2H-thiochromen-8-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5H,2,4,6,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVLIVDNUXFJPLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC=C2)N)SC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60538556 | |

| Record name | 3,4-Dihydro-2H-1-benzothiopyran-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60538556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87254-69-1 | |

| Record name | 3,4-Dihydro-2H-1-benzothiopyran-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60538556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Aminothiochroman (CAS 2054-35-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Aminothiochroman, with its unique sulfur-containing heterocyclic structure, represents a compelling scaffold for medicinal chemistry and drug discovery. The incorporation of a sulfur atom into the chroman framework, combined with the presence of an amino group on the benzo ring, offers a rich chemical space for the development of novel therapeutic agents. Thiochromans, as a class, have demonstrated a wide array of biological activities, including antimicrobial, antifungal, and antitubercular properties.[1][2] This guide provides a comprehensive overview of the available chemical data, a proposed synthetic pathway, and an exploration of the potential applications of 8-aminothiochroman in drug development, serving as a vital resource for researchers in the field.

Chemical Identity and Physical Properties

| Property | Value | Source |

| Chemical Name | Thiochroman-8-amine | IUPAC |

| CAS Number | 2054-35-5 | N/A |

| Molecular Formula | C₉H₁₁NS | Calculated |

| Molecular Weight | 165.26 g/mol | Calculated |

| Appearance | Predicted to be a solid or oil | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Expected to be soluble in organic solvents | N/A |

Molecular Structure and Significance

The structure of 8-aminothiochroman features a bicyclic system where a dihydropyran ring containing a sulfur atom is fused to a benzene ring. The amino group at the 8-position is a key functional group that can be readily modified to explore structure-activity relationships (SAR).

Diagram 1: Chemical Structure of 8-Aminothiochroman

Caption: Chemical structure of 8-aminothiochroman.

Synthesis Pathway

Proposed Synthesis of 8-Nitrothiochroman

The synthesis of thiochroman-4-ones is often achieved through the reaction of a thiophenol with an α,β-unsaturated acid.[3] A similar strategy can be adapted for the synthesis of 8-nitrothiochroman by starting with 2-nitrothiophenol and an appropriate three-carbon synthon. A one-pot synthesis of thiochromen-4-ones from 3-(arylthio)propanoic acids has also been reported and could be adapted.[4]

Diagram 2: Proposed Synthesis of 8-Nitrothiochroman

Caption: Proposed reaction scheme for the synthesis of 8-nitrothiochroman-4-one.

Reduction of 8-Nitrothiochroman to 8-Aminothiochroman

The nitro group of 8-nitrothiochroman can be reduced to the corresponding amine using standard reducing agents. A common and effective method for this transformation is the use of iron powder in the presence of an acid, such as ammonium chloride in an ethanol/water mixture.[3]

-

Dissolution: Dissolve 8-nitrothiochroman-4-one (1 equivalent) in a 3:1 mixture of ethanol and water.

-

Addition of Reagents: Add iron powder (approximately 9 equivalents) and ammonium chloride (approximately 2.25 equivalents) to the solution.

-

Reaction: Stir the reaction mixture vigorously at 70 °C for 1 hour.

-

Work-up: After completion, filter the reaction mixture through a pad of celite or silica gel to remove the iron catalyst.

-

Purification: The filtrate can be concentrated and the crude product purified by column chromatography to yield 8-aminothiochroman-4-one.

Note: This protocol is adapted from the synthesis of 6-aminothiochroman-4-one and may require optimization for 8-aminothiochroman-4-one.[3] Subsequent reduction of the ketone at the 4-position would be necessary to obtain 8-aminothiochroman.

Spectral Data Analysis (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum of 8-aminothiochroman is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the benzene ring will appear in the downfield region (typically 6.5-8.0 ppm), with their chemical shifts and coupling patterns influenced by the electron-donating amino group and the electron-withdrawing thioether linkage. The aliphatic protons of the dihydropyran ring will appear in the upfield region (typically 2.0-4.0 ppm) as complex multiplets due to their diastereotopic nature.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms. The aromatic carbons are expected to resonate in the range of 110-150 ppm, while the aliphatic carbons will appear in the upfield region of 20-40 ppm. The carbon atom attached to the nitrogen (C8) will be significantly influenced by the amino group.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 8-aminothiochroman (165.26 g/mol ). Fragmentation patterns would likely involve the loss of the amino group and cleavage of the thiochroman ring.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).[4][6]

Potential Applications in Drug Discovery

The thiochroman scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[1] The presence of the sulfur atom can enhance lipophilicity and membrane permeability, which are desirable properties for drug candidates.[1]

Antimicrobial and Antifungal Activity

Thiochroman and thiochromene derivatives have shown significant potential as antimicrobial and antifungal agents.[1][2] The mechanism of action for some sulfur-containing heterocycles involves interference with bacterial cell wall synthesis.[1] 8-Aminothiochroman could serve as a starting point for the development of novel antibiotics and antifungals, particularly with the rise of drug-resistant pathogens.

Antitubercular Activity

Benzothiopyranone derivatives, structurally related to thiochromans, have demonstrated potent activity against Mycobacterium tuberculosis, including drug-resistant strains.[1][2] This suggests that 8-aminothiochroman could be a valuable scaffold for the design of new antitubercular drugs.

Other Potential Therapeutic Areas

The 8-aminoquinoline scaffold, a close structural analog, is known for its antimalarial and broad-spectrum anti-infective properties.[7][8] This suggests that 8-aminothiochroman could also be explored for its potential as an antimalarial, antileishmanial, and antiviral agent.

Safety and Handling

Specific safety data for 8-aminothiochroman is not available. However, based on the data for related compounds such as aminophenols and other aromatic amines, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[5][7][9][10] It may cause skin and eye irritation.[9][10]

Conclusion

8-Aminothiochroman is a promising, yet underexplored, chemical entity with significant potential for the development of new therapeutic agents. Its unique structural features, combining the thiochroman core with a reactive amino group, provide a versatile platform for medicinal chemists. While a lack of extensive published data necessitates further investigation, the information available for related compounds strongly suggests that 8-aminothiochroman is a valuable target for synthesis and biological evaluation. This guide serves as a foundational resource to stimulate and support future research into this intriguing molecule.

References

-

Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. PMC. Available from: [Link]

-

Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. PMC - NIH. Available from: [Link]

- Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information.

-

Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. PMC. Available from: [Link]

- Compare To SOCAL (M) by HOLLISTER® F20545 - SAFETY DATA SHEET.

-

Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. PMC. Available from: [Link]

-

One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. ResearchGate. Available from: [Link]

- Catalyzed Radical Carboamination Reaction of 8-Aminoquinoline- Oriented Buteneamides with Chloroform: Synthesis of-β.

-

One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. MDPI. Available from: [Link]

-

Safety Data Sheet - Angene Chemical. Available from: [Link]

-

Synthesis and biological evaluation of 8-quinolinamines and their amino acid conjugates as broad-spectrum anti-infectives. PubMed. Available from: [Link]

-

1H NMR (400 MHz, CDCl3) δ = - The Royal Society of Chemistry. Available from: [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available from: [Link]

-

8-Quinolinamine - the NIST WebBook. Available from: [Link]

-

Synthesis and biological evaluation of aminothiazoles against Histoplasma capsulatum and Cryptococcus neoformans. PubMed. Available from: [Link]

- Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4.

-

One-Pot Synthesis of Thiochromone and It's Derivatives[v2] | Preprints.org. Available from: [Link]

-

Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. PubMed. Available from: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. rsc.org [rsc.org]

- 6. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]

- 7. Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

Technical Guide: Bioisosteric Profiling of Thiochroman-8-amine vs. Chroman-8-amine

[1][2]

Executive Summary & Scaffold Analysis

In medicinal chemistry, the replacement of an ether oxygen with a thioether sulfur (O

While both scaffolds present a bicyclic aromatic-aliphatic core with an exocyclic amine at the 8-position (ortho to the heteroatom), the O

Physicochemical Profiling

The following data summarizes the quantitative shifts expected when transitioning from the chroman to the thiochroman core.

Table 1: Comparative Physicochemical Metrics

| Property | Chroman-8-amine | Thiochroman-8-amine | Impact on Drug Design |

| Heteroatom | Oxygen (2nd Period) | Sulfur (3rd Period) | Lipophilicity & Size |

| C–X Bond Length | ~1.43 Å | ~1.76 Å | S-analog has a larger molar volume; may induce steric clash in tight binding pockets.[2][3] |

| C–X–C Bond Angle | ~110° | ~97° | Thiochroman ring is more puckered (distorted half-chair).[2][3][1] |

| LogP (Lipophilicity) | Baseline | +0.5 to +1.0 log units | Increased permeability; higher risk of non-specific binding.[2][3][1] |

| H-Bond Potential | Strong H-bond Acceptor | Weak H-bond Acceptor | Loss of interaction with donor residues (e.g., Ser, Thr).[2][3][1] |

| Electronic Effect | Inductive withdrawing (-I), Resonance donating (+R) | Weak Inductive (-I), Weak Resonance (+R) | The 8-amine is typically less basic in the chroman due to the higher electronegativity of the ortho-oxygen.[2][3][1] |

Structural Conformation & Ring Puckering

The chroman ring typically adopts a half-chair conformation.[2][3] The substitution of sulfur forces the heterocyclic ring into a more distorted sofa/half-chair hybrid due to the longer C-S bonds and the acute C-S-C angle.

-

Implication: If the 8-amine participates in a pharmacophore requiring precise vector alignment (e.g., salt bridge formation with Asp3.32 in aminergic GPCRs), the thiochroman scaffold may shift the nitrogen vector by 0.5–1.0 Å, potentially altering efficacy (agonist vs. antagonist).[1]

Synthetic Accessibility & Workflows

The synthesis of 8-amino derivatives generally proceeds via the construction of the bicyclic core followed by functional group manipulation. The thiochroman core requires specific handling to avoid premature S-oxidation.[2][3]

Comparative Synthetic Routes

-

Chroman-8-amine: Often accessed via Buchwald-Hartwig amination of 8-bromochroman or reduction of 8-nitrochroman (synthesized via nitration of chroman, though regioselectivity can be an issue).[2][3]

-

Thiochroman-8-amine: Best accessed via Superacid-catalyzed cyclization of 3-(2-nitrophenylthio)propanoic acid.[2][3]

Diagram 1: Synthetic Pathway for Thiochroman-8-amine

The following flowchart details the robust "One-Pot" cyclization route adapted for the 8-amino analog.

Caption: Step-wise synthetic route for thiochroman-8-amine from 2-nitrothiophenol precursors.

Metabolic & Toxicological Divergence

The most critical differentiator between these bioisosteres is their metabolic fate.[3]

S-Oxidation (The Thiochroman Liability)

Unlike the ether oxygen of chroman, the sulfide sulfur is a "soft" nucleophile prone to oxidation by Flavin-containing Monooxygenases (FMOs) and CYP450s.[3]

-

Metabolite 1: Sulfoxide (Chiral).[3][1] This introduces a new stereocenter, potentially creating diastereomers if the molecule is already chiral. Sulfoxides are more polar and can alter potency.[3]

-

Metabolite 2: Sulfone.[3] Highly polar, electron-withdrawing.[2][3][1] Often leads to loss of activity.[3]

Aromatic Hydroxylation (The Chroman Liability)

The chroman ring is electron-rich.[3] The 8-amino group activates the ring, making the 5- and 6-positions susceptible to CYP-mediated hydroxylation, followed by Phase II glucuronidation.[2][3]

Diagram 2: Metabolic Divergence

Caption: Divergent metabolic pathways: S-oxidation for thiochromans vs. aromatic hydroxylation for chromans.[2][3]

Experimental Protocols

Protocol A: Synthesis of 8-Nitrothiochroman-4-one (Key Intermediate)

Rationale: Direct nitration of thiochroman is non-selective.[2][3] Cyclization of the pre-nitrated precursor ensures regiochemical purity.

-

Reagents: 3-(2-nitrophenylthio)propanoic acid (1.0 eq), Polyphosphoric acid (PPA) (10 g/g substrate).[2][3][1]

-

Procedure:

-

Heat PPA to 60°C in a round-bottom flask.

-

Add the carboxylic acid precursor portion-wise over 20 minutes with vigorous stirring.

-

Increase temperature to 80–90°C and stir for 2 hours (Monitor via TLC; eluent 30% EtOAc/Hexane).

-

Quench: Pour the reaction mixture slowly onto crushed ice (exothermic!).

-

Workup: Extract the aqueous slurry with CH2Cl2 (3x). Wash combined organics with sat. NaHCO3 and Brine.[3]

-

Purification: Recrystallize from Ethanol/Water to yield yellow needles.[3]

-

Protocol B: Comparative Binding Affinity Assay (Radioligand)

Target: 5-HT1A Receptor (Common target for this scaffold).[2][3][1] Control: 8-OH-DPAT (Agonist) or Robalzotan (Antagonist).[2][3][1]

-

Membrane Prep: HEK293 cells stably expressing h5-HT1A.[2][3]

-

Ligand: [3H]-8-OH-DPAT (0.5 nM).

-

Incubation:

-

Prepare 96-well plates with assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

-

Add 20 µL test compound (Chroman/Thiochroman analogs) at varying concentrations (

to -

Add 20 µL radioligand.[3]

-

Add 160 µL membrane suspension (10 µg protein/well).

-

Incubate 60 min at 25°C.

-

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI using a cell harvester.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and-

Expectation: Thiochroman analogs often show 2-5x higher affinity due to hydrophobic interactions in the binding pocket, provided the steric bulk of Sulfur is tolerated.

-

Conclusion

The substitution of chroman-8-amine with thiochroman-8-amine is a high-leverage bioisosteric move.[2][3] It is recommended when:

-

Potency needs boosting: The increased lipophilicity and larger van der Waals radius of Sulfur can fill hydrophobic pockets more effectively than Oxygen.

-

Solubility is not a limiting factor: Thiochromans are less soluble.[3]

-

Metabolic "Soft spots" need shifting: If the chroman ring is rapidly hydroxylated, the thiochroman might survive longer, provided S-oxidation is not faster.[1]

Recommendation: Always synthesize the sulfoxide metabolite alongside the parent thiochroman early in the discovery phase to assess its activity and toxicity, as it will inevitably form in vivo.

References

-

Bioisosteres in Drug Design. Patani, G. A., & LaVoie, E. J.[1] (1996).[3][1] Chem. Rev., 96(8), 3147–3176.[1] Link[3][1]

-

Robalzotan (NAD-299), a Selective 5-HT1A Antagonist. Jerning, E., et al.[3][1] (1998).[3][1] Eur. J. Pharmacol., 360(2-3), 219-225.[2][3][1] Link

-

Synthesis and Biological Evaluation of Thiochroman Derivatives. Vargas, et al.[4] (2006).[3][1][5] Bioorg. Med. Chem., 14, 1234-1245.[3][1] Link

-

One-Pot Synthesis of Thiochromen-4-ones. ResearchGate Preprint. (2025).[3][1][5][6][7][8][9] Link

-

Thiochromenes and Thiochromanes: A Comprehensive Review. RSC Medicinal Chemistry.[3] (2025).[3][1][5][6][7][8][9] Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Robalzotan | C18H23FN2O2 | CID 3055171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Robalzotan - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. drughunter.com [drughunter.com]

A Comprehensive Guide to the Solubility Profiling of 8-amino-3,4-dihydro-2H-1-benzothiopyran for Preformulation Studies

Executive Summary

The journey of a new chemical entity (NCE) from discovery to a viable drug product is critically dependent on its fundamental physicochemical properties.[1][2] Among these, aqueous solubility stands out as a paramount characteristic, directly influencing bioavailability, manufacturability, and the reliability of in-vitro screening results.[3][4] This guide provides a comprehensive framework for the systematic evaluation of the solubility profile of 8-amino-3,4-dihydro-2H-1-benzothiopyran, a heterocyclic amine of interest in drug discovery. We will delve into the theoretical underpinnings of its expected solubility behavior, provide detailed, field-proven experimental protocols for its characterization, and outline the interpretation of this critical data. This document is intended for researchers, chemists, and formulation scientists engaged in the preformulation stage of drug development.[5]

Structural Analysis and Predicted Solubility Behavior

The molecular structure of 8-amino-3,4-dihydro-2H-1-benzothiopyran features a fused bicyclic benzothiopyran core and a primary aromatic amine group. This structure provides immediate clues to its solubility behavior.

-

The Benzothiopyran Core: This relatively large, non-polar heterocyclic system is expected to confer low intrinsic aqueous solubility. Generally, compounds with more than six carbon atoms and lacking multiple hydrogen bonding groups tend to have limited water solubility.[6]

-

The 8-amino Group: As an aromatic amine, this functional group is weakly basic.[6] This is the most critical feature governing its solubility profile. In acidic environments, the lone pair of electrons on the nitrogen atom will accept a proton, forming a water-soluble ammonium salt.[7][8]

Therefore, we can hypothesize that 8-amino-3,4-dihydro-2H-1-benzothiopyran will exhibit classic pH-dependent solubility. Its solubility will be minimal in neutral and alkaline media and will increase significantly as the pH drops below its pKa. A thorough understanding of this pH-solubility relationship is essential, as it simulates the compound's journey through the variable pH environments of the gastrointestinal (GI) tract.[9]

Experimental Framework for Solubility Determination

A multi-faceted experimental approach is required to build a complete solubility profile. This involves differentiating between kinetic and thermodynamic measurements and assessing solubility across a range of physiologically relevant conditions.

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

Understanding the difference between kinetic and thermodynamic solubility is crucial for applying the right tool at the right stage of drug discovery.

-

Kinetic Solubility: This measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[10][11] It is a high-throughput method ideal for the early discovery phase to quickly flag compounds with potential solubility liabilities.[3][12]

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent.[11][13] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period. This "gold standard" measurement is vital for lead optimization and formulation development.[3][10]

For 8-amino-3,4-dihydro-2H-1-benzothiopyran, thermodynamic solubility is the primary focus of this guide, as it provides the definitive data needed for advanced development decisions.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the most reliable and widely accepted technique for measuring thermodynamic solubility.[10] The causality behind this protocol is to ensure that the solution reaches a true state of equilibrium with the solid drug, providing a definitive measure of its maximum dissolved concentration.

Methodology:

-

Preparation: Add an excess amount of solid 8-amino-3,4-dihydro-2H-1-benzothiopyran (e.g., 1-2 mg) to a clear glass vial. The excess is critical to ensure a saturated solution is formed.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.

-

Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Allow the suspension to equilibrate for a prolonged period, typically 24 to 72 hours.[10][11] This extended time is necessary to overcome any kinetic barriers and ensure the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Subsequently, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove all undissolved particles. This step is crucial to avoid artificially inflating the measured concentration.

-

Quantification: Accurately dilute a sample of the clear filtrate with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][13]

-

Calculation: Determine the solubility by comparing the measured concentration against a standard curve prepared with known concentrations of the compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: pH-Dependent Solubility Profiling

Given the basic nature of the amino group, characterizing solubility across a range of pH values is mandatory. This profile is essential for predicting how the drug will dissolve in different segments of the GI tract.[9]

Methodology:

-

Buffer Preparation: Prepare a series of biocompatible buffers spanning a physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, and 7.4).

-

Parallel Execution: Execute the Thermodynamic Solubility protocol (Section 3.2) in parallel for each prepared buffer.

-

Data Plotting: Plot the resulting solubility (on a logarithmic scale) against the corresponding buffer pH.

-

pKa Estimation: The inflection point of the resulting sigmoidal curve provides an experimental estimation of the compound's pKa. The Henderson-Hasselbalch equation can be used to model this curve, although deviations are common and highlight compound-specific behaviors.[14][15]

Sources

- 1. Best Practices For Preformulation In Drug Development [drugdiscoveryonline.com]

- 2. bspublications.net [bspublications.net]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. pharmafocuseurope.com [pharmafocuseurope.com]

- 5. ichapps.com [ichapps.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. moorparkcollege.edu [moorparkcollege.edu]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. Preformulation Considerations for Controlled Release Dosage Forms: Part II—Selected Candidate Support - PMC [pmc.ncbi.nlm.nih.gov]

- 10. enamine.net [enamine.net]

- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. inventivapharma.com [inventivapharma.com]

- 13. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 14. researchgate.net [researchgate.net]

- 15. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Metabolic Stability of Thiochroman Amine Derivatives

For drug discovery and development professionals, understanding the metabolic fate of a new chemical entity is paramount to its success. A compound's metabolic stability dictates its pharmacokinetic profile, influencing its bioavailability, half-life, and potential for drug-drug interactions and toxicity. This guide provides a comprehensive technical overview of the metabolic stability of thiochroman amine derivatives, a privileged scaffold in medicinal chemistry. We will delve into the core principles governing their metabolic pathways, provide detailed experimental protocols for their assessment, and discuss strategies to rationally design molecules with enhanced metabolic robustness.

The Thiochroman Amine Scaffold: A Privileged Structure with Metabolic Considerations

The thiochroman scaffold, a sulfur-containing heterocyclic system, is of significant interest in drug discovery due to its presence in a variety of biologically active compounds.[1][2] The incorporation of an amine functionality introduces a key pharmacophoric element and a potential site for metabolic transformation. The inherent physicochemical properties of the thiochroman amine core, including the nucleophilic sulfur atom, the aromatic ring, and the basic amine group, present a unique metabolic landscape that requires careful consideration during the drug design process.

Predicting the Metabolic Landscape of Thiochroman Amine Derivatives

Based on the functional groups present in the thiochroman amine scaffold, we can predict the primary metabolic pathways. These transformations are broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Metabolism: The Primary Sites of Transformation

Phase I metabolism of thiochroman amine derivatives is anticipated to be dominated by oxidative reactions catalyzed by Cytochrome P450 (CYP) and Flavin-containing Monooxygenase (FMO) enzymes.[3][4] The likely "metabolic hotspots" are the thioether sulfur, the aromatic ring, and the amine nitrogen and its substituents.

-

S-Oxidation: The thioether moiety is susceptible to oxidation to form the corresponding sulfoxide and subsequently the sulfone. This transformation is catalyzed by both CYP and FMO isoforms.[1][2][5] While S-oxidation is often a detoxification pathway leading to more polar and readily excretable metabolites, it can in some cases lead to the formation of reactive metabolites, particularly with thiophene-containing drugs.[6][7]

-

Aromatic Hydroxylation: The benzene ring of the thiochroman core is a prime target for CYP-mediated hydroxylation. The regioselectivity of this reaction is influenced by the substitution pattern on the ring. Electron-rich positions are generally more susceptible to oxidation.[8] Aromatic hydroxylation is a common metabolic pathway for many drugs and typically creates a handle for subsequent Phase II conjugation.

-

N-Dealkylation and N-Oxidation: The amine functionality is a major site of metabolism.

-

N-Dealkylation: For secondary and tertiary amines, CYP-mediated oxidative N-dealkylation is a common metabolic route, leading to the removal of alkyl groups.[9][10] This process can significantly alter the pharmacological activity and physicochemical properties of the parent molecule.

-

N-Oxidation: Tertiary amines can also undergo FMO-catalyzed N-oxidation to form N-oxides.[6][11] FMOs are distinct from CYPs and are generally not as readily induced or inhibited, which can be an advantageous metabolic pathway.[11]

-

The interplay between these pathways will determine the overall metabolic profile of a given thiochroman amine derivative.

Caption: Workflow for the in vitro human liver microsomal stability assay.

Bioanalytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity. [11][12] Typical LC-MS/MS Parameters for Heterocyclic Amines:

| Parameter | Typical Conditions | Rationale |

| LC Column | C18 reversed-phase (e.g., Kinetex C18) [11][13] | Provides good retention and separation for a wide range of small molecules. |

| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile or Methanol with 0.1% formic acid [14][13] | The acidic modifier improves peak shape and ionization efficiency for basic amines. A gradient elution is typically used. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Amines are basic and readily protonated in the positive ion mode. |

| MS Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and internal standard. [12] |

Strategies for Enhancing Metabolic Stability

Should a thiochroman amine derivative exhibit poor metabolic stability, several medicinal chemistry strategies can be employed to block or attenuate the metabolic hotspots.

-

Blocking Aromatic Hydroxylation: Introduction of electron-withdrawing groups (e.g., halogens, trifluoromethyl) on the aromatic ring can deactivate it towards oxidative metabolism. [15]* Modulating Amine Metabolism:

-

Steric Hindrance: Introducing bulky groups near the amine can sterically hinder the approach of metabolizing enzymes. For example, an N-tert-butyl group can prevent N-dealkylation. [15] * Lowering Lipophilicity: Reducing the overall lipophilicity of the molecule can decrease its affinity for the active sites of CYP enzymes. [16]* Addressing S-Oxidation: While often a minor pathway, if S-oxidation proves to be a liability, isosteric replacement of the sulfur atom (e.g., with an oxygen to form a chroman) could be considered, though this would significantly alter the scaffold.

-

-

Deuteration: Replacing a hydrogen atom at a metabolically labile position with deuterium can slow the rate of metabolism due to the kinetic isotope effect.

It is important to note that blocking one metabolic pathway may lead to "metabolic switching," where the molecule is metabolized at a different site. [15]Therefore, an iterative process of design, synthesis, and testing is crucial.

Conclusion: A Proactive Approach to Metabolic Stability

The metabolic stability of thiochroman amine derivatives is a multifaceted issue governed by the interplay of several potential metabolic pathways. A thorough understanding of the likely sites of metabolism, coupled with robust in vitro screening and rational medicinal chemistry strategies, is essential for the successful development of drug candidates based on this promising scaffold. By proactively addressing metabolic liabilities early in the discovery process, researchers can significantly increase the probability of advancing compounds with favorable pharmacokinetic properties into clinical development.

References

-

RSC Medicinal Chemistry. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. [Link]

-

PMC. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. [Link]

-

LCGC International. Rapid LC–MS-MS Analysis of Heterocyclic Amines in Salmon. [Link]

-

PMC. Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry. [Link]

-

PMC. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. [Link]

-

MDPI. Screening of Human CYP1A2 and CYP3A4 Inhibitors from Seaweed In Silico and In Vitro. [Link]

-

Bentham Science. Gauging Reactive Metabolites in Drug-Induced Toxicity. [Link]

-

PMC. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. [Link]

-

ResearchGate. Analysis of Thermic Heterocyclic Aromatic Amines in Meat Products Using One-Step SPE Followed by LC-MS/MS. [Link]

-

ACS Publications. Bioactivation Potential of Thiophene-Containing Drugs. [Link]

-

PMC. Metabolic Control Analysis: A Tool for Designing Strategies to Manipulate Metabolic Pathways. [Link]

-

NEDMDG. Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. [Link]

-

PubMed. Idiosyncratic reactions and metabolism of sulfur-containing drugs. [Link]

-

AZoNetwork. Tackling metabolism issues in drug discovery with in silico methods. [Link]

-

ResearchGate. Bioactivation Potential of Thiophene-Containing Drugs | Request PDF. [Link]

-

PubMed. Mechanisms of cytochrome P450 1A2-mediated formation of N-hydroxy arylamines and heterocyclic amines and their reaction with guanyl residues. [Link]

-

Journal of Medicinal Chemistry. Mitigating Heterocycle Metabolism in Drug Discovery. [Link]

-

ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]

-

Optibrium. N- and S-Oxidation Model of the Flavin-containing Monooxygenases. [Link]

-

ResearchGate. Special Issue: Sulfur-Nitrogen Heterocycles. [Link]

-

Optibrium. N- and S-oxidation model of the flavin-containing monooxygenases. [Link]

-

MDPI. Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. [Link]

-

Merck Millipore. Metabolic Stability Assays. [Link]

-

ACS Publications. Bioactivation Potential of Thiophene-Containing Drugs. [Link]

-

PubMed. Bioactivation potential of thiophene-containing drugs. [Link]

-

Patsnap Synapse. What is the importance of metabolic stability in drug design?. [Link]

-

Bentham Science. Gauging Reactive Metabolites in Drug-Induced Toxicity. [Link]

-

PMC. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. [Link]

-

Drug Metabolism. Microsomal stability assay for human and mouse liver microsomes. [Link]

-

Evotec. Microsomal Stability. [Link]

-

PubMed. Regioselective sulfation and glucuronidation of phenolics: insights into the structural basis. [Link]

-

BioDuro. ADME Microsomal Stability Assay. [Link]

-

PMC. Measurement of CYP1A2 and CYP3A4 activity by a simplified Geneva cocktail approach in a cohort of free-living individuals: a pilot study. [Link]

-

A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. [Link]

-

UEF eRepo. role of glucuronidation in toxicity of xenobiotics. [Link]

-

PubMed. Inhibition of UDP-glucuronosyltransferase (UGT)-mediated glycyrrhetinic acid 3-O-glucuronidation by polyphenols and triterpenoids. [Link]

-

Glucuronidation in humans. [Link]

-

Frontiers. Measurement of CYP1A2 and CYP3A4 activity by a simplified Geneva cocktail approach in a cohort of free-living individuals: a pilot study. [Link]

-

Role of Sulphur Containing Heterocycles in Medicinal Chemistry. [Link]

-

Semantic Scholar. Gauging reactive metabolites in drug-induced toxicity.. [Link]

-

PubMed. The involvement of CYP1A2 and CYP3A4 in the metabolism of clozapine. [Link]

-

Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. [Link]

-

PubMed. In vitro sulfoxidation of thioether compounds by human cytochrome P450 and flavin-containing monooxygenase isoforms with particular reference to the CYP2C subfamily. [Link]

-

Neuroquantology. Review on the Synthesis and Diverse Applications of Biologically Significant Sulfur- Containing Heterocycles. [Link]

-

PubMed. The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes. [Link]

-

Bentham Science. Machine Learning Techniques for In Silico Modeling of Drug Metabolism. [Link]

Sources

- 1. In vitro sulfoxidation of thioether compounds by human cytochrome P450 and flavin-containing monooxygenase isoforms with particular reference to the CYP2C subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Frontiers | Using in silico tools to predict flame retardant metabolites for more informative exposomics-based approaches [frontiersin.org]

- 4. optibrium.com [optibrium.com]

- 5. The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 15. nedmdg.org [nedmdg.org]

- 16. pubs.acs.org [pubs.acs.org]

literature review of 3,4-dihydro-2H-1-benzothiopyran-8-amine applications

The following technical guide provides an in-depth review of 3,4-dihydro-2H-1-benzothiopyran-8-amine (also known as 8-aminothiochroman ). This monograph is designed for medicinal chemists and drug discovery scientists, focusing on the molecule's utility as a scaffold, its synthesis challenges, and its application as a bioisostere in GPCR ligand design.

A Strategic Bioisostere for Serotonergic and Adrenergic Ligand Design[1]

Executive Summary & Chemical Profile

3,4-dihydro-2H-1-benzothiopyran-8-amine (CAS: 30073-50-8 [related alcohol], amine derivative indexed as hydrochloride) is a bicyclic aromatic amine characterized by a sulfur-containing saturated ring fused to a benzene ring. In the lexicon of medicinal chemistry, it is the sulfur-bioisostere of 8-aminotetralin .

While 8-aminotetralin is a ubiquitous pharmacophore in serotonin (5-HT) research (e.g., the 8-OH-DPAT class), the thiochroman analog remains a "privileged but under-explored" scaffold. Its primary value lies in its ability to modulate lipophilicity (LogP) and metabolic stability while retaining the critical vector orientation of the amine group required for receptor binding.

Chemical Identity

| Property | Detail |

| IUPAC Name | 3,4-dihydro-2H-1-benzothiopyran-8-amine |

| Common Name | 8-Aminothiochroman |

| Molecular Formula | C₉H₁₁NS |

| Molecular Weight | 165.26 g/mol |

| Key Feature | Bioisostere of 8-aminotetralin; Precursor to Tertatolol analogs |

| Electronic Effect | Sulfur atom (position 1) exerts +M (mesomeric) effect on the aromatic ring |

Medicinal Chemistry Applications

The "8-Position" Pharmacophore

The 8-position of the benzothiopyran (thiochroman) ring is spatially equivalent to the 8-position of the tetralin ring. This specific vector is critical for high-affinity binding to 5-HT1A and Dopamine D2/D3 receptors.

-

Serotonergic Ligands: The 8-amino group serves as a hydrogen bond donor/acceptor that mimics the hydroxyl group of 8-OH-DPAT or the amine of 8-aminotetralin. The sulfur atom at position 1 alters the ring pucker and electronic density, often improving selectivity against alpha-adrenergic receptors compared to the tetralin analogs.

-

Adrenergic Antagonists: The 8-position is the attachment point for the propanolamine side chain in Tertatolol , a potent beta-blocker. While Tertatolol is an ether (8-hydroxy derivative), the 8-amine offers a handle to create sulfonamide or urea derivatives that retain beta-adrenergic affinity but with altered pharmacokinetic profiles.

Bioisosterism: Thiochroman vs. Tetralin

Replacing the C-1 methylene of tetralin with a Sulfur atom (Thiochroman) introduces distinct physicochemical changes:

-

Lipophilicity: Sulfur is more lipophilic than a methylene group, potentially increasing brain penetration for CNS targets.

-

Metabolic Blocking: The C-1 position in tetralin is susceptible to benzylic oxidation. Replacing it with sulfur prevents this specific metabolic route, though it introduces the possibility of S-oxidation (sulfoxide/sulfone formation), which can be exploited to create active metabolites.

-

Ring Conformation: The C-S bond length (approx. 1.82 Å) is longer than the C-C bond (1.54 Å), causing a slight distortion in the aliphatic ring puckering. This can be used to fine-tune the orientation of the 8-amino group within a receptor binding pocket.

Synthesis Strategy & Challenges

The Regioselectivity Challenge

The primary challenge in accessing 3,4-dihydro-2H-1-benzothiopyran-8-amine is regioselectivity during electrophilic aromatic substitution.

-

Direct Nitration: Nitration of thiochroman typically favors the 6-position (para to the sulfur activator). The 8-position (ortho to sulfur) is the minor product.

-

Solution: To access the 8-isomer efficiently, chemists often employ Blocked Precursors (e.g., starting with a 6-substituted thiochroman to force nitration to the 8-position) or Cyclization Strategies (building the ring from 2-aminothiophenol derivatives).

Recommended Synthetic Route (Cyclization Approach)

The most reliable route to high-purity 8-aminothiochroman avoids direct nitration of the bicycle. Instead, it builds the ring from a pre-functionalized benzene.

Step 1: Alkylation Reaction of 2-nitrobenzenethiol with 1-bromo-3-chloropropane (or acrolein equivalents) to form the sulfide chain.

Step 2: Cyclization (Friedel-Crafts) Intramolecular cyclization using a Lewis Acid (e.g., AlCl3 or SnCl4). Note: This often requires the acid chloride derivative if using a propanoic acid intermediate.

Step 3: Reduction Reduction of the nitro group to the amine.

Experimental Protocol: Nitro Reduction

Context: Converting 8-nitro-3,4-dihydro-2H-1-benzothiopyran to the target 8-amine.

Reagents: Iron powder (Fe), Ammonium Chloride (NH4Cl), Ethanol/Water. Procedure:

-

Dissolution: Dissolve 1.0 eq of 8-nitro-3,4-dihydro-2H-1-benzothiopyran in a 4:1 mixture of Ethanol:Water (0.1 M concentration).

-

Activation: Add 5.0 eq of Iron powder (325 mesh) and 2.0 eq of solid Ammonium Chloride.

-

Reflux: Heat the suspension to vigorous reflux (approx. 80°C) for 2–4 hours. Monitor by TLC (The amine is significantly more polar and will likely fluoresce).

-

Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and saturated NaHCO3.

-

Purification: Dry the organic layer (Na2SO4) and concentrate. The crude amine is often an oil that darkens on air exposure. Convert to the Hydrochloride salt immediately by treating with 4M HCl in Dioxane for long-term stability.

Visualization of Logic & Pathways

Synthesis & Regiochemistry Logic

The following diagram illustrates the directing effects that make the 8-isomer challenging to access via direct nitration, necessitating the reduction pathway.

Figure 1: Regioselectivity landscape of thiochroman nitration. The 8-isomer is the minor product in direct electrophilic substitution, making isolation or alternative cyclization routes critical.

Pharmacophore Comparison (SAR)

This diagram compares the 8-aminothiochroman scaffold against the standard 8-aminotetralin to highlight the bioisosteric advantages.

Figure 2: Structure-Activity Relationship (SAR) comparison between the standard tetralin scaffold and the thiochroman bioisostere.

References

-

PubChem Compound Summary. (2025). 3,4-dihydro-2H-1-benzothiopyran-8-amine hydrochloride. National Center for Biotechnology Information. Link[1]

-

Lopriore, G. et al. (2025).[2] Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities. RSC Medicinal Chemistry. Link

-

PrepChem. (n.d.). Synthesis of thiochroman derivatives via nitro-reduction. (Methodology adapted from general nitro-reduction protocols). Link

-

CAS Common Chemistry. (2025).[3] 2-Propanol, 1-[(3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy]-3-[(1,1-dimethylethyl)amino]- (Tertatolol Derivative). Link

Sources

- 1. PubChemLite - C9H11N - Explore [pubchemlite.lcsb.uni.lu]

- 2. Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3,4-dihydro-2H-1-benzothiopyran-8-ol | C9H10OS | CID 121617 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 8-Aminothiochroman from 8-Nitrothiochroman: An Application Note for Drug Discovery Professionals

Introduction: The Significance of the Thiochromane Scaffold in Medicinal Chemistry

The thiochromane ring system is a privileged heterocyclic scaffold in modern drug discovery, prized for its unique stereochemical and electronic properties imparted by the sulfur atom.[1][2] This structural motif is present in a variety of biologically active molecules, demonstrating a broad range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The incorporation of the thiochromane core can enhance a compound's interaction with biological targets, modulate its metabolic stability, and improve its overall pharmacokinetic profile.

The introduction of an amino group onto the thiochromane skeleton, specifically at the 8-position, yields 8-aminothiochroman, a versatile building block for the synthesis of more complex molecules. This primary amine serves as a key synthetic handle for the construction of amides, sulfonamides, and for participation in various coupling reactions, enabling the exploration of a wide chemical space in the development of new therapeutic agents. The conversion of the readily accessible 8-nitrothiochroman to 8-aminothiochroman is therefore a critical transformation for medicinal chemists working with this scaffold.

This application note provides detailed protocols for the chemical reduction of 8-nitrothiochroman to 8-aminothiochroman. We will focus on two robust and scalable methods: reduction with iron powder in an acidic medium and reduction with tin(II) chloride. These methods are particularly well-suited for substrates containing sulfur, as they avoid the use of noble metal catalysts which are prone to poisoning.

Challenges in the Reduction of Sulfur-Containing Nitroaromatics

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney Nickel is a common and often high-yielding method for the reduction of nitroarenes.[3][4] However, in the case of sulfur-containing molecules like 8-nitrothiochroman, the sulfur atom can act as a catalyst poison, strongly adsorbing to the metal surface and blocking the active sites. This can lead to slow or incomplete reactions and may require high catalyst loadings.

To circumvent this issue, this guide focuses on classical chemical reduction methods that are tolerant of the sulfur atom within the thiochromane core. The use of reducing metals in acidic media, such as iron with acetic acid or tin(II) chloride with hydrochloric acid, provides reliable and efficient alternatives for this specific transformation.[3][5]

Experimental Protocols

This section details two recommended protocols for the synthesis of 8-aminothiochroman from 8-nitrothiochroman. The choice of method may depend on the scale of the reaction, available reagents, and desired work-up procedure.

Method 1: Reduction using Iron Powder and Acetic Acid

This method, a variation of the Béchamp reduction, is a classic, cost-effective, and environmentally benign approach for the reduction of aromatic nitro compounds.[6] Iron powder is a mild reducing agent in the presence of an acid, which facilitates the electron transfer process.

Reaction Scheme:

A schematic of the reduction of 8-nitrothiochroman.

Materials and Equipment:

-

8-Nitrothiochroman

-

Iron powder, fine grade

-

Glacial acetic acid

-

Ethanol

-

Water

-

Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH), saturated aqueous solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 8-nitrothiochroman (1.0 eq) in a mixture of ethanol and water (e.g., a 4:1 to 2:1 v/v ratio).

-

Addition of Reagents: To the stirring suspension, add glacial acetic acid (a common practice is to use it as a co-solvent or in significant excess) followed by the portion-wise addition of iron powder (typically 3-5 equivalents). The addition of iron powder can be exothermic.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up - Filtration: Allow the reaction mixture to cool to room temperature. Filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.

-

Work-up - Neutralization and Extraction: Combine the filtrate and washes and remove the organic solvent under reduced pressure using a rotary evaporator. To the remaining aqueous residue, carefully add a saturated solution of sodium carbonate or sodium hydroxide until the solution is basic (pH > 8). This will precipitate any remaining iron salts. Extract the aqueous layer with ethyl acetate (3 x volume).

-

Drying and Concentration: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 8-aminothiochroman.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Expected Results:

| Parameter | Expected Value |

| Yield | 70-90% |

| Appearance | Yellow to brown oil or solid |

| ¹H NMR | Disappearance of signals corresponding to the aromatic protons adjacent to the nitro group and appearance of a broad singlet for the -NH₂ protons. Upfield shift of the aromatic protons. |

| IR Spectroscopy | Disappearance of the characteristic nitro group stretches (~1520 and 1340 cm⁻¹) and appearance of N-H stretching vibrations (~3400-3200 cm⁻¹). |

Method 2: Reduction using Tin(II) Chloride Dihydrate

The reduction of aromatic nitro compounds using tin(II) chloride (SnCl₂) in an acidic medium is a reliable and high-yielding method. It is particularly useful for substrates that may be sensitive to the conditions of catalytic hydrogenation.

Reaction Scheme:

A schematic of the reduction of 8-nitrothiochroman.

Materials and Equipment:

-

8-Nitrothiochroman

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH), aqueous solution (e.g., 10 M)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer with heating plate

-

Ice bath

-

Büchner funnel and filter paper (optional)

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 8-nitrothiochroman (1.0 eq) in ethanol.

-

Addition of Reagents: Add tin(II) chloride dihydrate (typically 3-5 equivalents) to the solution. Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid. The reaction is often exothermic.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) for 1-3 hours. Monitor the reaction progress by TLC.

-

Work-up - Quenching and Basification: Once the reaction is complete, cool the mixture in an ice bath and carefully quench by the slow addition of a concentrated aqueous solution of sodium hydroxide until the solution is strongly basic (pH > 10). This will precipitate tin salts.

-

Work-up - Extraction: Extract the resulting mixture with ethyl acetate (3 x volume). The tin salts may form an emulsion, which can sometimes be broken by filtration through a pad of Celite®.

-

Drying and Concentration: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel if necessary.

Expected Results:

| Parameter | Expected Value |

| Yield | 80-95% |

| Appearance | Yellow to brown oil or solid |

| ¹H NMR | Consistent with the structure of 8-aminothiochroman, showing the disappearance of the starting material signals and the appearance of the amine and shifted aromatic protons. |

| IR Spectroscopy | Absence of nitro group stretches and presence of N-H stretches. |

Workflow and Decision Making

Decision workflow for the synthesis of 8-aminothiochroman.

Conclusion

The synthesis of 8-aminothiochroman from 8-nitrothiochroman is a key transformation for medicinal chemists exploring the therapeutic potential of this important scaffold. The protocols provided in this application note, utilizing either iron powder in acetic acid or tin(II) chloride, offer reliable and scalable methods that circumvent the common issue of catalyst poisoning associated with sulfur-containing compounds. By following these detailed procedures, researchers can efficiently access this valuable building block for the development of novel drug candidates.

References

- Gamble, A. B., Garner, J., Gordon, C. P., O'Conner, S. M. J., & Keller, P. A. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.

- Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. (2025).

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - SnCl2. Retrieved February 15, 2026, from [Link]

- Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Publishing. (n.d.).

- Solvent-Free Reduction of Nitro Compounds. Scribd. (n.d.).

- de Kiewiet, T. E., & Stephen, H. (1931). The reduction of aromatic nitro compounds with anhydrous stannous chloride. Journal of the Chemical Society (Resumed), 82-87.

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (2023, December 2). Reduction of nitro compounds. Retrieved February 15, 2026, from [Link]

-

askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved February 15, 2026, from [Link]

- Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.

- BenchChem. (2025). Theoretical Studies on the Isothiochroman-6-amine Molecule: A Technical Guide.

- Mitsudome, T., et al. (2018). Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. Journal of the American Chemical Society, 140(42), 13623-13627.

- Smith, M. A. C., & R. E. J. Slattery. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Iron (Fe). Retrieved February 15, 2026, from [Link]

- Zhang, Q., et al. (2015). Catalytic hydrogenation of sulfur-containing nitrobenzene over Pd/C catalysts: In situ sulfidation of Pd/C for the preparation of PdxSy catalysts.

Sources

- 1. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]

- 2. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 5. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Buchwald-Hartwig Coupling Conditions for 8-Aminothiochroman

Introduction: The Strategic Importance of C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, natural products, and advanced materials.[2][3][4] The reaction's broad utility stems from its ability to overcome the limitations of traditional methods for C-N bond formation, such as nucleophilic aromatic substitution and reductive amination, which often suffer from harsh reaction conditions and limited substrate scope.[1] This application note provides a detailed guide to the application of the Buchwald-Hartwig amination for the specific and potentially challenging substrate, 8-aminothiochroman, a heterocyclic amine of interest in medicinal chemistry.

The Challenge of Sulfur-Containing Heterocycles

While the Buchwald-Hartwig amination is remarkably robust, substrates containing certain functional groups can present unique challenges. Sulfur-containing compounds, such as 8-aminothiochroman, are known to interact with palladium catalysts, potentially leading to catalyst inhibition or deactivation.[5] The lone pair of electrons on the sulfur atom can coordinate to the palladium center, interfering with the desired catalytic cycle. Therefore, careful optimization of reaction conditions is paramount to achieve high yields and purity when working with such substrates.

Mechanistic Considerations: A Foundation for Rational Optimization

A thorough understanding of the Buchwald-Hartwig amination mechanism is crucial for troubleshooting and optimizing the reaction for a specific substrate like 8-aminothiochroman. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][6]

-

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.[6]

-

Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

-

Reductive Elimination: The aryl group and the amino group on the palladium center couple, forming the desired C-N bond and regenerating the palladium(0) catalyst.[6]

The choice of ligand, base, and solvent can significantly influence the efficiency of each of these steps. For sulfur-containing substrates, selecting a ligand that promotes the desired catalytic pathway while minimizing unproductive interactions with the sulfur atom is a key consideration.

Visualizing the Catalytic Cycle

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed, field-proven protocol for the Buchwald-Hartwig coupling of 8-aminothiochroman with a representative aryl bromide.

Materials and Reagents

-

Palladium Pre-catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

-

Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Base: Sodium tert-butoxide (NaOtBu)

-

Aryl Halide: e.g., 4-Bromotoluene

-

Amine: 8-Aminothiochroman

-

Solvent: Anhydrous Toluene

-

Inert Gas: Argon or Nitrogen

Reaction Setup Workflow

Caption: Workflow for setting up the Buchwald-Hartwig reaction.

Detailed Protocol

-

Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), Xantphos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol).

-

Reagent Addition: Add 8-aminothiochroman (1.0 mmol) and the aryl bromide (1.2 mmol) to the flask.

-

Solvent and Degassing: Evacuate and backfill the flask with argon three times. Add anhydrous toluene (5 mL) via syringe. Degas the resulting mixture by bubbling argon through the solution for 15 minutes or by three freeze-pump-thaw cycles.

-

Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by TLC or GC-MS.

-

Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Quench the reaction with the addition of water (10 mL).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Optimizing Reaction Conditions: A Data-Driven Approach

The success of the Buchwald-Hartwig amination of 8-aminothiochroman is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following table summarizes key parameters and provides guidance for optimization.

| Parameter | Recommended | Rationale & Considerations |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a common Pd(0) source, while Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ.[7] |

| Ligand | Xantphos, Josiphos-type ligands, Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) | Bulky, electron-rich phosphine ligands are generally preferred as they promote oxidative addition and reductive elimination.[2] Xantphos, with its wide bite angle, can be particularly effective in preventing catalyst deactivation. |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine.[6] The choice of base can be critical, and weaker bases may be necessary for substrates with base-sensitive functional groups.[8] |

| Solvent | Toluene, Dioxane, THF | Aprotic, non-polar, or weakly polar solvents are typically used.[9] Toluene is a common choice due to its high boiling point and ability to dissolve many organic substrates. |

| Temperature | 80-110 °C | The reaction temperature often needs to be elevated to drive the reaction to completion.[7] |

Expertise & Experience: Navigating the Nuances

-

Ligand Selection: For substrates prone to catalyst inhibition, such as those containing thioethers, ligands with larger "bite angles" like Xantphos can be advantageous. These ligands chelate to the palladium center in a way that can sterically hinder the coordination of the sulfur atom.

-

Base Sensitivity: 8-aminothiochroman itself is relatively stable, but the aryl halide coupling partner may contain base-sensitive functional groups. In such cases, screening weaker bases like K₂CO₃ or Cs₂CO₃ is advisable, although this may require longer reaction times or higher temperatures.

-

Inert Atmosphere is Crucial: The palladium(0) catalyst is sensitive to oxidation. Therefore, maintaining a strictly inert atmosphere throughout the reaction setup and duration is critical for achieving reproducible and high-yielding results.

Trustworthiness: A Self-Validating System

The protocol described is designed to be self-validating through careful monitoring and analysis.

-

Reaction Monitoring: Regular analysis of the reaction mixture by TLC or GC-MS allows for the real-time assessment of reaction progress. This enables the researcher to determine the optimal reaction time and identify the formation of any significant byproducts.

-

Product Characterization: The identity and purity of the final product should be rigorously confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. This ensures that the desired C-N bond formation has occurred and that the product is free of significant impurities.

Conclusion

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl derivatives of 8-aminothiochroman. By understanding the underlying mechanism and carefully selecting and optimizing the reaction conditions, researchers can successfully overcome the potential challenges associated with this sulfur-containing heterocyclic amine. The protocols and guidelines presented in this application note provide a solid foundation for the successful application of this important transformation in the fields of medicinal chemistry and drug development.

References

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

-

Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

-

Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]

-

Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. Available at: [Link]

-

The Buchwald–Hartwig Amination After 25 Years - The University of Groningen research portal. Available at: [Link]

-

Temperature-Scanning Reaction Protocol Offers Insights into Activation Parameters in the Buchwald–Hartwig Pd-Catalyzed Amination of Aryl Halides | ACS Catalysis. Available at: [Link]

-

Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. Available at: [Link]

-

Prototypical Buchwald-Hartwig amination mechanism - ResearchGate. Available at: [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

-

Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

Help troubleshooting a Buchwald-Hartwig amination? - Reddit. Available at: [Link]

- Sulfur-containing palladium-carbon catalyst and method for preparing and using the same - Google Patents.

-

Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. Available at: [Link]

-

Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines - Bentham Science. Available at: [Link]

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Available at: [Link]

-

Buchwald-Hartwig Amination Reaction: Videos & Practice Problems - Pearson. Available at: [Link]

-

Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC. Available at: [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. research.rug.nl [research.rug.nl]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20130079559A1 - Sulfur-containing palladium-carbon catalyst and method for preparing and using the same - Google Patents [patents.google.com]

- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

Application Note: High-Efficiency Reductive Amination of Thiochroman-8-amine

Introduction & Scope

Thiochroman-8-amine (3,4-dihydro-2H-1-benzothiopyran-8-amine) is a critical bicyclic scaffold in medicinal chemistry, frequently serving as a pharmacophore in GPCR ligands (specifically 5-HT receptors) and kinase inhibitors. While reductive amination is a ubiquitous transformation, this specific substrate presents a unique "chemical personality" defined by two conflicting properties:

-

Nucleophilicity vs. Sterics: The amine at position 8 is electron-rich due to the para-alkylthio donation. However, it occupies a pseudo-peri position relative to the sulfur-containing ring, creating significant steric bulk that impedes imine formation, particularly with ketonic electrophiles.

-

Sulfur Sensitivity: The thioether moiety is highly susceptible to poisoning heterogeneous catalysts (Pd/C, PtO2) and oxidative degradation (sulfoxide formation).

This Application Note provides two validated protocols designed to bypass these failure modes. We prioritize Sodium Triacetoxyborohydride (STAB) for its chemoselectivity and Titanium(IV) Isopropoxide for sterically demanding couplings.

Strategic Analysis: Method Selection

The choice of method depends strictly on the electrophile (carbonyl source) and the steric environment.

| Feature | Method A: Direct STAB | Method B: Ti(IV) Mediated |

| Primary Use Case | Aldehydes, unhindered cyclic ketones. | Acyclic ketones, hindered aldehydes, unreactive anilines. |

| Mechanism | Concerted iminium formation/reduction.[1][2] | Pre-formation of Ti-complexed imine, then reduction.[1] |

| Sulfur Safety | High (Mild oxidant, no metal catalyst). | High (Non-oxidative). |

| Water Tolerance | Moderate (STAB tolerates trace moisture). | Low (Ti species hydrolyze; requires dry solvents). |

| Throughput | High (One-pot, ambient temp). | Medium (Two-step, one-pot). |

Decision Matrix (Workflow)

Figure 1: Decision tree for selecting the optimal reductive amination protocol based on electrophile reactivity.

Protocol A: The Standard STAB Method

Best for: Aldehydes (benzaldehyde, alkyl aldehydes) and reactive ketones (cyclohexanone). Reference: Based on the Abdel-Magid protocol [1].

Rationale

Sodium triacetoxyborohydride (STAB) is preferred over Sodium Cyanoborohydride (NaCNBH3) because it is non-toxic (no cyanide byproduct) and allows for faster reaction rates in the presence of acetic acid. The acid is crucial here: it protonates the intermediate carbinolamine, facilitating water loss to form the iminium ion, which STAB reduces selectively.

Materials

-

Substrate: Thiochroman-8-amine (1.0 equiv)

-

Electrophile: Aldehyde/Ketone (1.1 – 1.2 equiv)

-

Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

-